[2-(Diethylamino)pyrimidin-5-YL]boronic acid
Description
[2-(Diethylamino)pyrimidin-5-yl]boronic acid is a boronic acid derivative featuring a pyrimidine ring substituted with a diethylamino group at the 2-position and a boronic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of complex heteroaryl systems . The diethylamino group serves as an electron-donating substituent, modulating the electronic properties of the pyrimidine ring and influencing reactivity in catalytic transformations .
Properties
IUPAC Name |
[2-(diethylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPMXYCVBTHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(CC)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)pyrimidin-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that boronic acids, including [2-(Diethylamino)pyrimidin-5-YL]boronic acid, can act as inhibitors of certain enzymes involved in cancer progression. For instance, these compounds have shown potential in inhibiting Bruton's tyrosine kinase (Btk), which is implicated in various B-cell malignancies and autoimmune diseases. Inhibition of Btk can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in conditions such as systemic lupus erythematosus and rheumatoid arthritis .
Antibacterial Properties
Studies focusing on the structure-activity relationships (SAR) of pyrimidine derivatives reveal that compounds similar to this compound exhibit promising antibacterial activity against resistant strains of bacteria. For example, modifications to the pyrimidine ring can enhance the antibacterial efficacy, making these compounds valuable in developing new antibiotics .
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
This compound serves as a crucial reagent in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate effectively in cross-coupling reactions allows for the creation of diverse molecular architectures .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Table 2: Applications in Organic Synthesis
| Reaction Type | Role of this compound | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Coupling partner | 85 | |
| Cross-Coupling with Halides | Reagent for C-C bond formation | 90 |
Case Studies
Case Study 1: Inhibition of Btk
A study investigated the effects of various boronic acids on Btk activity in lymphoma cell lines. The results demonstrated that this compound exhibited significant inhibition, leading to decreased cell viability and proliferation rates. This suggests its potential as a therapeutic agent for treating Btk-dependent malignancies .
Case Study 2: Antibacterial Efficacy
In a series of experiments assessing antibacterial activity against resistant bacterial strains, derivatives of this compound were tested. The findings revealed enhanced activity against Streptococcus pneumoniae and Staphylococcus aureus, indicating its potential role in developing new antibiotics targeting resistant infections .
Mechanism of Action
The mechanism of action of [2-(Diethylamino)pyrimidin-5-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form a tetrahedral boronate complex with diols. This property is exploited in various applications, including enzyme inhibition and sensor development .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the 2-position of the pyrimidine ring critically determines the electronic and steric properties of pyrimidinyl boronic acids. Key analogs include:
Key Observations :
- The diethylamino group in the target compound provides a balance between electron donation and steric bulk, enhancing solubility in organic solvents compared to -NH₂ or -OCH₃ analogs .
Reactivity Comparison :
- The diethylamino group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 2-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)), enabling faster coupling kinetics in Suzuki reactions .
- Electron-donating groups (e.g., -N(CH₂CH₃)₂) enhance nucleophilicity of the boronic acid, improving coupling efficiency with electron-deficient aryl halides .
Physicochemical Properties
- Solubility: The diethylamino group enhances lipophilicity (logP ≈ 1.5), making the target compound more soluble in THF and DMSO than hydrophilic analogs like (2-aminopyrimidin-5-yl)boronic acid .
- Stability : Boronic acids with electron-donating substituents (e.g., -N(CH₂CH₃)₂) show reduced propensity for protodeboronation compared to electron-withdrawing analogs .
- Electronic Properties: DFT calculations for (2-benzyloxy-pyrimidin-5-yl)boronic acid (analog) reveal a dipole moment of 1.20 Debye, suggesting that diethylamino substitution would further increase polarity .
Biological Activity
[2-(Diethylamino)pyrimidin-5-YL]boronic acid (CAS No. 1888409-34-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a diethylamino substituent, making it a candidate for various biological applications, particularly in medicinal chemistry.
- Molecular Formula : C₈H₁₄BN₃O₂
- Molecular Weight : 185.02 g/mol
- Appearance : Not specified in the available data.
- Purity : ≥ 97%
Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding to diols, which can influence various biochemical pathways. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent.
Antimicrobial Activity
Preliminary investigations have revealed that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating its potential use in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed lower minimum inhibitory concentrations (MICs) against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
- Inflammation Modulation : In assays using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.
Data Table
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | Breast cancer cell lines | Dose-dependent inhibition |
| Antimicrobial | Staphylococcus aureus | MIC = 12 µg/mL |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha levels |
Q & A
Basic: What are the optimal synthetic routes and purity validation methods for [2-(Diethylamino)pyrimidin-5-yl]boronic acid?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or substitution reactions. For example, a route may start with halogenated pyrimidine derivatives (e.g., 5-bromo-2-(diethylamino)pyrimidine) reacting with bis(pinacolato)diboron under Miyaura borylation conditions (Pd(dppf)Cl₂ catalyst, KOAc base, in THF at 80°C). Purity is ensured via column chromatography (silica gel, eluting with EtOAc/hexane) and validated by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Trace metal impurities from catalysts are quantified via ICP-MS .
Advanced: How does the diethylamino group modulate reactivity in Suzuki-Miyaura cross-coupling compared to non-substituted boronic acids?
Methodological Answer:
The electron-donating diethylamino group enhances nucleophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Kinetic studies (monitored via ¹¹B NMR) show faster oxidative addition with Pd(0) catalysts compared to unsubstituted analogs. Optimization requires adjusting ligand systems (e.g., SPhos vs. XPhos) and reaction temperatures (60–100°C) to balance reactivity and side reactions like protodeboronation .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm confirms boronic acid), ¹H NMR (diethylamino protons at δ 1.1–1.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm).
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M-H]⁻.
- FTIR: B-O stretching (~1340 cm⁻¹) and N-H bending (if hydrated, ~1630 cm⁻¹).
- XRD: For crystalline derivatives, confirms planar boronic acid geometry .
Advanced: What strategies prevent hydrolysis/oxidation during storage and handling?
Methodological Answer:
- Storage: Under inert atmosphere (Ar) at -20°C in anhydrous DMSO or THF, with molecular sieves (4Å).
- Stabilization: Co-crystallization with neopentyl glycol reduces hydrolysis. Antioxidants (e.g., BHT at 0.1%) mitigate oxidation.
- Handling: Use Schlenk lines for air-sensitive reactions. Monitor boronic acid integrity via periodic ¹¹B NMR .
Advanced: How is this compound applied in fluorescence-based boron sensors for biological systems?
Methodological Answer:
The boronic acid forms reversible complexes with diols (e.g., saccharides), enabling sensor design. For example, coupling with 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) creates a fluorescence "turn-on" sensor. The diethylamino group enhances electron-donating capacity, shifting emission wavelengths (λem ~450 nm). Cellular distribution is imaged via confocal microscopy, with quantification in blood serum using fluorescence lifetime measurements (LoD ~10 nM) .
Advanced: What is its role in enzyme inhibition studies, particularly with proteases?
Methodological Answer:
The boronic acid moiety acts as a transition-state analog, forming covalent bonds with catalytic serine residues (e.g., in proteases like trypsin). Kinetic assays (IC₅₀ determination via fluorogenic substrates) show competitive inhibition. Structural studies (X-ray crystallography) reveal hydrogen bonding between the pyrimidinyl nitrogen and enzyme active sites. Selectivity over metalloproteases is achieved by tuning the diethylamino group’s pKa (measured via potentiometric titration) .
Basic: How are common side reactions (e.g., protodeboronation) addressed in cross-couplings?
Methodological Answer:
Protodeboronation is minimized by:
- Using anhydrous, degassed solvents (THF/DMF).
- Adding Cs₂CO₃ or K₃PO₄ as mild bases.
- Lowering reaction temperatures (50–70°C) with Pd(OAc)₂/SPhos catalytic systems.
Byproducts are identified via GC-MS and mitigated via scavengers (e.g., polymer-bound thiourea) .
Advanced: How do pyrimidinyl modifications impact binding affinity in medicinal chemistry?
Methodological Answer:
Substitutions at the 4-position (e.g., trifluoromethyl) enhance hydrophobic interactions with target proteins (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations predict binding modes, validated by SPR (KD measurements). The diethylamino group improves solubility (logP reduced by 0.5 units) without compromising membrane permeability (Caco-2 assay) .
Basic: What protocols quantify this boronic acid in aqueous solutions?
Methodological Answer:
- UV-Vis: Complexation with Alizarin Red S (λmax = 520 nm, ε = 1.2×10⁴ M⁻¹cm⁻¹).
- Fluorimetry: Reaction with HPBI derivatives (λex = 360 nm, λem = 450 nm).
- HPLC-MS: Reverse-phase C18 column (0.1% formic acid in H₂O/MeCN), MRM transition m/z 207→135 .
Advanced: In boron neutron capture therapy (BNCT), how is cellular boron distribution analyzed?
Methodological Answer:
- Neutron Activation Analysis (NAA): Irradiates cells, detecting γ-emission from ¹⁰B(n,α)⁷Li reactions.
- Secondary Ion Mass Spectrometry (SIMS): Maps boron distribution at subcellular resolution (≤1 µm).
- Autoradiography: Tracks ¹⁰B via α-particle emission in tissue sections. The diethylamino group enhances cellular uptake, quantified via ICP-AES (detection limit: 0.1 µg/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
